Cetylbenzyldimethylammonium hydroxide
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Overview
Description
Cetylbenzyldimethylammonium hydroxide is a quaternary ammonium compound with the chemical formula C25H47NO . It is known for its surfactant properties and is commonly used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetylbenzyldimethylammonium hydroxide is typically synthesized through the quaternization of cetylamine with benzyl chloride, followed by the addition of dimethylamine. The reaction is carried out in a polar solvent such as acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cetylbenzyldimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines .
Scientific Research Applications
Cetylbenzyldimethylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a surfactant in cell lysis buffers for DNA extraction.
Medicine: It is explored for its antimicrobial properties in pharmaceutical formulations.
Industry: It is utilized in the production of detergents and disinfectants .
Mechanism of Action
The mechanism of action of cetylbenzyldimethylammonium hydroxide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This is primarily due to its amphiphilic nature, which allows it to integrate into the membrane and destabilize it .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium hydroxide: Commonly used in organic synthesis as a strong base
Uniqueness
Cetylbenzyldimethylammonium hydroxide is unique due to its specific combination of a long cetyl chain and a benzyl group, which enhances its surfactant properties and makes it particularly effective in disrupting lipid membranes .
Properties
CAS No. |
54942-73-3 |
---|---|
Molecular Formula |
C25H47NO |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;hydroxide |
InChI |
InChI=1S/C25H46N.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H2/q+1;/p-1 |
InChI Key |
LAUPTJWHHKNSCT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[OH-] |
Origin of Product |
United States |
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